C28H27BrN2O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that features a bromine atom, multiple aromatic rings, and various functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the allylphenoxyacetyl intermediate, which is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative. This intermediate is further reacted with 4-bromophenyl 4-propoxybenzoate to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its complex structure.
Wirkmechanismus
The mechanism of action of 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or experimental outcome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Compounds such as 4-bromo-2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate and 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-chlorophenyl 4-propoxybenzoate are structurally related .
2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate: shares similarities with other brominated aromatic compounds and hydrazone derivatives.
Uniqueness
The unique combination of functional groups in 2-(2-((2-allylphenoxy)acetyl)carbohydrazonoyl)-4-bromophenyl 4-propoxybenzoate gives it distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C28H27BrN2O5 |
---|---|
Molekulargewicht |
551.4 g/mol |
IUPAC-Name |
3-(3-bromo-4-methoxyphenyl)-5-(4-butoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C28H27BrN2O5/c1-3-4-16-35-21-13-11-19(12-14-21)30-27(32)24-25(18-10-15-23(34-2)22(29)17-18)31(36-26(24)28(30)33)20-8-6-5-7-9-20/h5-15,17,24-26H,3-4,16H2,1-2H3 |
InChI-Schlüssel |
BDJWIZPTFYWCMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.